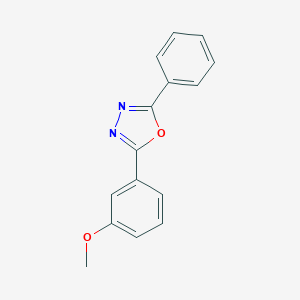

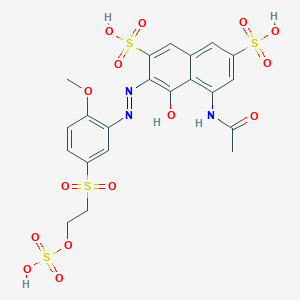

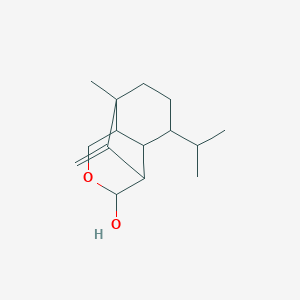

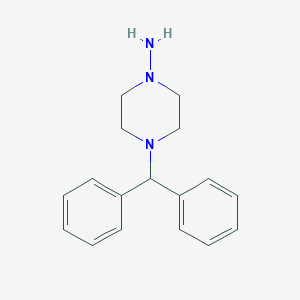

![molecular formula C16H16 B167438 [2.2]Paracyclophane CAS No. 1633-22-3](/img/structure/B167438.png)

[2.2]Paracyclophane

Vue d'ensemble

Description

[2.2]Paracyclophane is a cyclophane that is applied in bio- and materials science . It was first synthesized by Brown and Farthing in 1949 by pyrolyzing para-xylene in the gas phase under low pressure .

Synthesis Analysis

The synthesis of this compound has been a subject of interest due to its unique properties and potential applications. It was first synthesized by Brown and Farthing in 1949 by pyrolyzing para-xylene in the gas phase under low pressure . Recent synthetic developments have enabled the fine-tuning of its structural and functional properties .Molecular Structure Analysis

This compound consists of two cofacially stacked, strongly interacting benzene rings (decks) with an average ring-to-ring distance of 3.09Å . The phenyl rings in this compound are stacked cofacially in proximity, held together by two ethylene “bridges” at the bridgehead carbon atoms in a para orientation .Chemical Reactions Analysis

This compound is stable under normal conditions. Its formyl, acetyl, nitro- and bromo- derivatives can be obtained by electrophilic aromatic substitution in one step . An efficient and versatile kinetic resolution protocol for various substituted amido [2.2]paracyclophanes has been reported, using chiral phosphoric acid (CPA)-catalyzed asymmetric amination reaction .Physical And Chemical Properties Analysis

This compound has a molar mass of 208.304 g·mol −1 and appears as a white solid . It has a density of 1.242 g/cm 3 (260 K) and a melting point of 285 °C (545 °F; 558 K) .Applications De Recherche Scientifique

Colorants fluorescents

“[2.2]Paracyclophane” (PCP) a été utilisé dans la conception de colorants fluorescents . Le cycle PCP fournit non seulement la chiralité et la capacité de don d'électrons, mais aussi l'encombrement stérique, ce qui réduit les interactions d'empilement π–π intermoléculaires et améliore ainsi les propriétés de fluorescence des colorants .

Émetteurs de luminescence polarisée circulairement (CPL)

Les molécules à base de PCP ont été utilisées pour construire des structures du second ordre optiquement actives, telles que des structures en forme de V, N, M, X, triangulaires et hélicoïdales doubles à une main . Ces structures émettent une luminescence polarisée circulairement (CPL) par photo-excitation .

Synthèse asymétrique

Le PCP est un échafaudage répandu qui est largement utilisé dans la synthèse asymétrique . La structure unique du PCP lui permet d'être utilisé comme élément de construction chiral dans la synthèse de molécules complexes .

Polymères empilés en π

Le PCP a été incorporé dans des systèmes polymères conjugués pour des propriétés chiroptiques et optoélectroniques . La structure empilée en π du PCP permet de créer des polymères dans lesquels les systèmes d'électrons π sont partiellement empilés .

Matériaux énergétiques

Le PCP a été utilisé dans la création de matériaux énergétiques . Les propriétés photophysiques et optoélectroniques uniques des échafaudages PCP en font le candidat idéal pour une utilisation dans ce domaine

Mécanisme D'action

Target of Action

[2.2]Paracyclophane is a structurally intriguing and practically useful chiral molecule . Its primary targets are the biochemical pathways where it acts as a catalyst in asymmetric synthesis . It has found a range of important applications in the field of asymmetric catalysis and material science .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process called asymmetric electrophilic amination . This process is catalyzed by chiral phosphoric acid (CPA) and is applicable to various substituted amido[2.2]paracyclophanes . The reaction mechanism proceeds through sequential triazane formation and N[1,5]-rearrangement .

Biochemical Pathways

The biochemical pathways affected by this compound involve the development of planar chiral bisthiourea catalysts, N-heterocyclic carbene (NHC) ligands, thermally activated delayed fluorescence (TADF), and circularly polarized luminescence (CPL) emitters . These pathways have numerous applications in various fields .

Pharmacokinetics

The pharmacokinetics of [2Its stability under normal conditions suggests that it may have a long half-life in the environment.

Result of Action

The result of the action of this compound is the production of enantioenriched molecules . This is achieved through a kinetic resolution protocol that allows for the large-scale resolution reaction and diverse derivatizations of both the recovered chiral starting materials and the C-H amination products .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . It was first synthesized by pyrolyzing para-xylene in the gas phase under low pressure . Its stability under normal conditions suggests that it can maintain its efficacy and stability in a variety of environments.

Safety and Hazards

Orientations Futures

Planar chiral [2.2]paracyclophanes are becoming an important new tool-box in asymmetric synthesis . They have found a range of important applications in the field of asymmetric catalysis and material science . Current synthetic challenges, limitations, as well as future research directions and new avenues for advancing cyclophane chemistry are also being explored .

Analyse Biochimique

Biochemical Properties

[2.2]Paracyclophane has been used as a prevalent scaffold in asymmetric synthesis, π-stacked polymers, and energy materials . It has been employed in a variety of synthetic venues such as new chiral ligands and catalysts for stereo-controlled and enantioselective addition of alkyl, alkenyl, alkynyl, and aryl zinc reagents to aliphatic and aromatic aldehydes, ketones, imines, and many more .

Molecular Mechanism

Its formyl, acetyl, nitro- and bromo- derivatives can be obtained by electrophilic aromatic substitution in one step .

Propriétés

IUPAC Name |

tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-14-4-3-13(1)9-10-15-5-7-16(8-6-15)12-11-14/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLUVSIJOMLOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(CCC3=CC=C1C=C3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26591-48-0 | |

| Record name | Paracyclophane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26591-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9061835 | |

| Record name | [2.2]Paracyclophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | (2.2)Paracyclophane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1633-22-3 | |

| Record name | [2.2]Paracyclophane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-p-xylylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2.2]Paracyclophane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2.2]Paracyclophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2.2)PARACYCLOPHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I9PQB142O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of [2.2]paracyclophane?

A1: this compound has the molecular formula C16H16 and a molecular weight of 208.30 g/mol.

Q2: How does the rigid structure of this compound impact its properties?

A2: The rigid structure significantly influences the molecule's reactivity and electronic properties. The close proximity of the two benzene rings leads to transannular electronic interactions, influencing electrophilic substitution patterns and enabling the formation of charge-transfer complexes. [, , ] This rigidity also makes this compound a useful scaffold for positioning functional groups in specific spatial arrangements. [, ]

Q3: What spectroscopic techniques are commonly used to characterize [2.2]paracyclophanes?

A3: Researchers often employ NMR spectroscopy (both 1H and 13C), mass spectrometry, UV-Vis spectroscopy, and IR spectroscopy to characterize [2.2]paracyclophanes. X-ray crystallography is crucial for determining the solid-state structures and confirming the absolute configurations of chiral derivatives. [, , , , , ]

Q4: How does electrophilic substitution on this compound differ from that of benzene?

A4: The strained, non-planar geometry of the benzene rings in this compound significantly influences its reactivity towards electrophilic attack. Studies have shown that electrophilic substitution often occurs at positions pseudo-gem to the most basic carbon or substituent on the opposite ring, suggesting a transannular directive effect. []

Q5: What synthetic strategies are employed for incorporating various functional groups into the this compound framework?

A5: Common strategies include:

- Direct electrophilic substitution: Halogenation [, ] and nitration [] reactions allow for direct introduction of substituents, albeit with challenges in controlling regioselectivity.

- Metalation and subsequent transformations: Lithiation of bromo-substituted derivatives [, ] provides versatile intermediates for introducing various functionalities via reactions with electrophiles.

- Palladium-catalyzed cross-coupling reactions: Stille, Suzuki, and Kumada couplings are widely employed for attaching aryl, alkenyl, and alkynyl groups to the this compound core. [, ]

- Cycloaddition reactions: The strained alkene bonds in dehydrothis compound derivatives can participate in cycloadditions, enabling the construction of fused ring systems. [, ]

Q6: Can [2.2]paracyclophanes undergo Bergman cyclization?

A6: While [2.2]paracyclophanes can be modified to incorporate the hex-3-ene-1,5-diyne unit necessary for Bergman cyclization, studies have shown that the classical Bergman cyclization pathway is not observed in these systems. Instead, alternative thermal rearrangements, sometimes leading to unusual fulvene derivatives, have been reported. []

Q7: How is planar chirality introduced in [2.2]paracyclophanes?

A7: Planar chirality arises in [2.2]paracyclophanes when the molecule possesses different substituents at the 4,7,12,15 positions. These derivatives lack a plane of symmetry, leading to the existence of enantiomers. [, , ]

Q8: What are the applications of enantiopure planar chiral [2.2]paracyclophanes?

A8: Enantiopure planar chiral [2.2]paracyclophanes have found applications as:

- Chiral ligands in asymmetric catalysis: They can effectively transfer chirality to induce enantioselectivity in various reactions, such as asymmetric additions and coupling reactions. [, , , ]

- Building blocks for chiral materials: Incorporation of these units into polymers and supramolecular assemblies can impart chirality, leading to materials with unique optical and electronic properties. [, ]

Q9: Can the absolute configuration of chiral this compound derivatives be determined?

A9: Yes, the absolute configuration can be established using various methods:

- X-ray crystallography: This is a definitive method for determining the three-dimensional structure and absolute configuration of crystalline compounds. [, , ]

- Comparison of experimental and calculated circular dichroism (CD) spectra: This method, often combined with theoretical calculations, allows for the assignment of absolute configurations in solution. []

Q10: How is computational chemistry used to study [2.2]paracyclophanes?

A10: Computational methods, such as density functional theory (DFT) and molecular mechanics, are employed to:

- Predict molecular geometries and electronic structures: These calculations provide insights into the unique bonding and electronic properties of [2.2]paracyclophanes. [, ]

- Investigate reaction mechanisms and transition states: Computational studies can elucidate the pathways and energetics of reactions involving [2.2]paracyclophanes. []

- Simulate spectroscopic properties: Calculated NMR, UV-Vis, and CD spectra can aid in the interpretation of experimental data and assignment of absolute configurations. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.